Cetirizine Methyl Ester Cetirizine Methyl Ester
Brand Name: Vulcanchem
CAS No.: 83881-46-3
VCID: VC21338292
InChI: InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
SMILES: COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.9 g/mol

Cetirizine Methyl Ester

CAS No.: 83881-46-3

Cat. No.: VC21338292

Molecular Formula: C22H27ClN2O3

Molecular Weight: 402.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cetirizine Methyl Ester - 83881-46-3

CAS No. 83881-46-3
Molecular Formula C22H27ClN2O3
Molecular Weight 402.9 g/mol
IUPAC Name methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Standard InChI InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
Standard InChI Key BYCHNMFDSQCCDD-UHFFFAOYSA-N
SMILES COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Appearance Pale Yellow Oil

Chemical Structure and Properties

Chemical Structure and Identification

Cetirizine Methyl Ester is formally named methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate according to IUPAC nomenclature . The compound's structure consists of a piperazine ring substituted with a chlorophenyl-phenylmethyl group at one nitrogen atom and an ethoxyacetate methyl ester chain at the other nitrogen atom.

Key identification data for Cetirizine Methyl Ester includes:

ParameterInformation
CAS Number83881-46-3
Molecular FormulaC22H27ClN2O3
Molecular Weight402.9 g/mol
InChIInChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
InChIKeyBYCHNMFDSQCCDD-UHFFFAOYSA-N
SMILESCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Several synonyms exist for Cetirizine Methyl Ester, including (+/-)-Cetirizine methyl ester, methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate, and methyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate .

Physical and Chemical Properties

Cetirizine Methyl Ester appears as a pale yellow oil at standard conditions . Its physical and chemical properties make it suitable for pharmaceutical applications, particularly as an intermediate in the synthesis of antihistamine compounds.

PropertyValue
Physical StatePale Yellow Oil
Boiling Point508.5±45.0 °C (Predicted)
Density1.186±0.06 g/cm³ (Predicted)
pKa6.41±0.10 (Predicted)
Recommended StorageRefrigerator

Structural Features

The structure of Cetirizine Methyl Ester includes several key components that contribute to its chemical behavior and potential pharmacological activity:

  • The piperazine ring forms the central structural element, providing two nitrogen atoms for substitution.

  • The chlorophenyl-phenylmethyl group attached to one nitrogen of the piperazine ring contributes to the molecule's interaction with H1 receptors, a feature shared with many antihistamines.

  • The ethoxy spacer connects the piperazine ring to the acetate methyl ester functionality.

  • The methyl ester group represents the key difference between this compound and cetirizine, which instead bears a carboxylic acid group at this position.

These structural elements collectively determine the compound's pharmacokinetic properties, including its lipophilicity, solubility, and metabolic fate.

Synthesis Methods

General Synthetic Approaches

Applications and Pharmacological Activity

Role as a Synthetic Intermediate

The primary application of Cetirizine Methyl Ester is as a synthetic intermediate in the production of cetirizine hydrochloride, a widely used second-generation antihistamine . As an intermediate, it plays a crucial role in the industrial synthesis of this important pharmaceutical agent, which is used globally for the treatment of allergic conditions.

The conversion of Cetirizine Methyl Ester to cetirizine likely involves the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, followed by salt formation with hydrochloric acid. This synthetic pathway allows for the efficient production of cetirizine hydrochloride on an industrial scale, contributing to the availability of this important medication for patients worldwide.

Research Applications

Cetirizine Methyl Ester serves as an important reference material for laboratory use , particularly in analytical chemistry and pharmaceutical research. Its utility in these contexts includes:

  • Method development and validation for cetirizine analysis

  • Impurity profiling and quality control of cetirizine formulations

  • Structure-activity relationship studies of antihistamines

  • Metabolic studies of cetirizine and related compounds

Recent research has explored combinations of cetirizine with other compounds for enhanced anti-allergic effects. For example, a study investigated the anti-allergic effects of catechin alone and combined with cetirizine against ovalbumin-induced allergic rhinitis in rats . This type of research might potentially benefit from the use of cetirizine derivatives, including Cetirizine Methyl Ester, for comparative studies of structure-activity relationships and pharmacological properties.

Comparison with Cetirizine

Structural Differences

The primary structural difference between Cetirizine Methyl Ester and cetirizine is the presence of a methyl ester group in place of the carboxylic acid moiety found in cetirizine. This modification changes several key properties of the molecule:

PropertyCetirizineCetirizine Methyl Ester
Functional GroupCarboxylic acidMethyl ester
AcidityMore acidicLess acidic
LipophilicityLowerHigher
Molecular Weight388.9 g/mol (as free base)402.9 g/mol

These structural differences have significant implications for the compound's physicochemical properties, pharmacokinetics, and potential pharmacological activity.

Practical Applications

While cetirizine is widely used as an antihistamine medication for treating allergic conditions, Cetirizine Methyl Ester primarily serves as:

  • A synthetic intermediate in cetirizine production

  • A reference standard for analytical purposes

  • A research tool for studying antihistamine mechanisms

This difference in application reflects their distinct roles in pharmaceutical science and medicine, with cetirizine being the active pharmaceutical ingredient and Cetirizine Methyl Ester being a precursor or analytical standard. Understanding these differences is essential for researchers and manufacturers working with these compounds in various contexts.

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